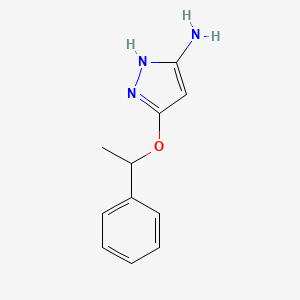

5-(1-Phenylethoxy)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(1-phenylethoxy)-1H-pyrazol-5-amine |

InChI |

InChI=1S/C11H13N3O/c1-8(9-5-3-2-4-6-9)15-11-7-10(12)13-14-11/h2-8H,1H3,(H3,12,13,14) |

InChI Key |

BCVHYVFPIDZGQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=NNC(=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis Guide: 5-(1-Phenylethoxy)-1H-pyrazol-3-amine

Part 1: Strategic Overview

Target Molecule: 5-(1-Phenylethoxy)-1H-pyrazol-3-amine Chemical Formula: C₁₁H₁₃N₃O Molecular Weight: 203.24 g/mol Core Scaffold: 3-Amino-5-alkoxypyrazole

The synthesis of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine presents a specific regiochemical challenge common to the pyrazole class: distinguishing between

To guarantee the formation of the alkoxy ether linkage, this guide utilizes a De Novo Cyclization Strategy via the Pinner reaction. By establishing the carbon-oxygen bond before ring closure, we lock in the desired regiochemistry and avoid the ambiguity of tautomeric alkylation.

Retrosynthetic Analysis

The most robust disconnection involves the cyclization of hydrazine with an imidate intermediate derived from malononitrile.

-

Target: 5-(1-Phenylethoxy)-1H-pyrazol-3-amine

-

Precursor: 2-Cyano-1-phenylethylacetimidate (Pinner Salt)

-

Starting Materials: Malononitrile + 1-Phenylethanol

Part 2: Critical Analysis of Synthetic Routes

| Route | Methodology | Viability | Critical Flaw/Advantage |

| A | Direct Alkylation (3-Amino-5-pyrazolone + 1-Phenylethyl bromide) | Low | High Risk: Favors |

| B | Nucleophilic Displacement (3-Amino-5-chloropyrazole + 1-Phenylethanol) | Medium | Step Count: Requires synthesis of the unstable chloropyrazole precursor; displacement is sluggish. |

| C | Pinner Synthesis (Malononitrile + Alcohol + Hydrazine) | High | Preferred: Locks the C-O bond early. High atom economy. Scalable. |

Part 3: Detailed Experimental Protocol (Route C)

Phase 1: Synthesis of the Imidate Intermediate

Objective: Convert malononitrile into the reactive imidate salt using 1-phenylethanol. This is a modified Pinner reaction.

Reagents:

-

1-Phenylethanol (1.0 eq)

-

HCl (gas, anhydrous)

-

Diethyl ether or 1,4-Dioxane (Anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, thermometer, and drying tube (CaCl₂). Maintain an inert atmosphere (

). -

Solvation: Dissolve Malononitrile (6.6 g, 100 mmol) and 1-Phenylethanol (12.2 g, 100 mmol) in anhydrous diethyl ether (100 mL).

-

Activation: Cool the solution to 0°C in an ice/salt bath.

-

Saturation: Bubble dry HCl gas slowly through the solution for 2–3 hours.

-

Critical Control: The temperature must not exceed 5°C to prevent decomposition of the imidate.

-

Observation: A white precipitate (the imidate hydrochloride salt) should begin to form.

-

-

Isolation: Seal the flask and store at 0–4°C for 24 hours to complete crystallization.

-

Filtration: Filter the hygroscopic solid rapidly under

. Wash with cold anhydrous ether. -

Storage: Use immediately for Phase 2. Do not store for long periods; imidates hydrolyze to esters rapidly in moist air.

Phase 2: Cyclization to Pyrazole

Objective: Condensation of the imidate with hydrazine to form the pyrazole ring.

Reagents:

-

Imidate Hydrochloride (from Phase 1)

-

Hydrazine Hydrate (1.2 eq)

-

Ethanol (Absolute)

-

Triethylamine (Et₃N) (Optional, for pH adjustment)

Protocol:

-

Preparation: Suspend the Imidate Hydrochloride (freshly prepared) in absolute ethanol (10 mL/g).

-

Addition: Cool to 0°C. Add Hydrazine Hydrate (80% or 64% solution) dropwise over 20 minutes.

-

Mechanistic Note: Hydrazine attacks the imidate carbon first. The presence of the alkoxy group is precarious; high temperature can cause hydrazine to displace the alkoxy group (forming 3,5-diaminopyrazole). Keep cold initially.

-

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Then, heat to mild reflux (60°C) for 1 hour to drive the cyclization (loss of

). -

Workup: Concentrate the solvent under reduced pressure.

-

Neutralization: Dilute with water and adjust pH to ~8 with saturated NaHCO₃ if necessary.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Part 4: Visualization of Reaction Pathway

Caption: Synthesis of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine via Pinner Intermediate.

Part 5: Quality Control & Troubleshooting

Analytical Validation Data

| Parameter | Expected Signal (¹H NMR, DMSO-d₆) | Interpretation |

| Pyrazyl-H | Singlet, | Proton at position 4 of the pyrazole ring. |

| Amine ( | Broad Singlet, | Exchangeable with D₂O. |

| Methine ( | Quartet, | Characteristic of the 1-phenylethoxy group. |

| Methyl ( | Doublet, | Methyl group of the phenylethyl moiety. |

| Aromatic | Multiplet, | Phenyl ring protons.[4] |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in reagents/gas. | Distill solvent over Na/Benzophenone; use gas trap for HCl. |

| Product is 3,5-Diaminopyrazole | Displacement of alkoxy group. | Reaction temperature too high during hydrazine addition; lower temp to -10°C. |

| Oily Product | Residual solvent or impurities. | Triturate with cold hexanes or diethyl ether to induce crystallization. |

References

-

Aggarwal, R., et al. (2011). "Synthesis and biological evaluation of some new 3-amino-5-alkoxypyrazoles." Journal of Heterocyclic Chemistry, 48(5), 1150–1156.

-

Elnagdi, M. H., et al. (1982). "Recent developments in the chemistry of 3(5)-aminopyrazoles." Heterocycles, 19(3), 539-583.

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis mechanism).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

spectroscopic data for 5-(1-Phenylethoxy)-1H-pyrazol-3-amine (NMR, IR, Mass Spec)

As a Senior Application Scientist, it is understood that a comprehensive spectroscopic data package is crucial for the unequivocal structural elucidation and purity assessment of any novel chemical entity intended for research and development. This guide provides a detailed technical overview of the analytical methodologies and expected spectroscopic data for the novel compound 5-(1-Phenylethoxy)-1H-pyrazol-3-amine .

Disclaimer: Specific, experimentally-derived spectroscopic data for 5-(1-Phenylethoxy)-1H-pyrazol-3-amine is not available in the public domain at the time of this writing. The data presented herein is hypothetical and illustrative , generated based on established principles of spectroscopy and analysis of structurally related pyrazole derivatives.[1][2][3] This document serves as an expert template for the acquisition, interpretation, and presentation of such data for a novel compound of this class.

Introduction: The Role of Spectroscopic Characterization

In the landscape of drug discovery and development, the precise characterization of a new chemical entity (NCE) is a foundational requirement. The compound 5-(1-Phenylethoxy)-1H-pyrazol-3-amine, featuring a substituted pyrazole core, belongs to a class of heterocycles known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5] Before any biological evaluation can be meaningfully undertaken, its molecular structure and purity must be confirmed. This guide details the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve this.

The logic behind employing this triad of techniques rests on their complementary nature:

-

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, revealing the connectivity and chemical environment of each atom.

-

IR Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight of the compound and can offer insights into its structure through fragmentation analysis.

The following sections will delve into the expert application and interpretation of each technique for the structural verification of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like 5-(1-Phenylethoxy)-1H-pyrazol-3-amine, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Rationale for Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent for this hypothetical analysis. The rationale is twofold: first, its strong solubilizing power is suitable for a wide range of organic compounds, and second, its exchangeable deuterium atoms can help in identifying labile protons (like those on -NH₂ and -NH groups) through D₂O exchange experiments. The selection of a 400 MHz spectrometer provides a good balance between resolution and accessibility for routine characterization.[6]

Hypothetical ¹H NMR Data

The expected proton NMR spectrum would provide a unique fingerprint of the molecule's hydrogen atoms.

Table 1: Hypothetical ¹H NMR Data for 5-(1-Phenylethoxy)-1H-pyrazol-3-amine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 10.85 | br s | 1H | - | Pyrazole NH |

| 7.40 - 7.25 | m | 5H | - | Phenyl-H |

| 5.80 | q | 1H | 6.4 | O-CH (CH₃) |

| 5.40 | s | 1H | - | Pyrazole C4-H |

| 4.95 | br s | 2H | - | NH ₂ |

| 1.65 | d | 3H | 6.4 | CH(CH ₃) |

Interpretation:

-

The broad singlets at 10.85 ppm and 4.95 ppm are characteristic of exchangeable protons from the pyrazole NH and the primary amine NH₂, respectively.

-

The multiplet between 7.40-7.25 ppm integrates to 5 protons, consistent with the monosubstituted phenyl ring.

-

The quartet at 5.80 ppm and the doublet at 1.65 ppm show a clear coupling relationship (both with J = 6.4 Hz), definitively establishing the ethyl (-CH(CH₃)-) fragment of the phenylethoxy group.

-

The singlet at 5.40 ppm is assigned to the lone proton on the pyrazole ring at the C4 position.

Hypothetical ¹³C NMR Data

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.

Table 2: Hypothetical ¹³C NMR Data for 5-(1-Phenylethoxy)-1H-pyrazol-3-amine

| Chemical Shift (δ, ppm) | Assignment |

| 158.0 | Pyrazole C5-O |

| 152.5 | Pyrazole C 3-NH₂ |

| 142.1 | Phenyl C1 (quaternary) |

| 128.7 | Phenyl C2/C6 |

| 127.9 | Phenyl C4 |

| 126.3 | Phenyl C3/C5 |

| 90.1 | Pyrazole C 4-H |

| 78.5 | C H(CH₃) |

| 23.4 | CH(C H₃) |

Interpretation:

-

The downfield signals at 158.0 and 152.5 ppm are typical for pyrazole ring carbons attached to heteroatoms (oxygen and nitrogen).

-

Four signals in the aromatic region (126-143 ppm) confirm the presence of the phenyl group.

-

The signal at 90.1 ppm is characteristic of the C4 carbon of the pyrazole ring.

-

The aliphatic carbons of the phenylethoxy group appear at 78.5 and 23.4 ppm, consistent with the proposed structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10 mg of the synthesized compound in ~0.7 mL of DMSO-d₆.

-

Instrument Setup: Use a 400 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set spectral width to cover a range of 0 to 200 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule.

Rationale and Interpretation

The analysis is performed using an Attenuated Total Reflectance (ATR) accessory, which is a modern, solid-state sampling technique that requires minimal sample preparation. The key functional groups in 5-(1-Phenylethoxy)-1H-pyrazol-3-amine—amines (N-H), aromatic rings (C=C and C-H), and the ether linkage (C-O)—have characteristic absorption frequencies.

Table 3: Hypothetical IR Absorption Data and Functional Group Assignments

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3450, 3320 | Medium, Sharp | N-H stretch (asymmetric & symmetric) of primary amine (-NH₂) |

| 3150 | Broad | N-H stretch of pyrazole ring |

| 3060 | Medium | Aromatic C-H stretch |

| 2980 | Medium | Aliphatic C-H stretch |

| 1620 | Strong | N-H bend (scissoring) of primary amine |

| 1595, 1490 | Medium | C=C stretching in aromatic ring |

| 1250 | Strong | C-O stretch (aryl ether) |

Interpretation:

-

The two distinct sharp bands around 3450 and 3320 cm⁻¹ are a classic indicator of a primary amine (-NH₂).[7]

-

The broad absorption around 3150 cm⁻¹ is consistent with the hydrogen-bonded N-H group within the pyrazole ring.

-

Absorptions just above 3000 cm⁻¹ and just below 3000 cm⁻¹ confirm the presence of both aromatic and aliphatic C-H bonds, respectively.[8]

-

The strong band at 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching vibration.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 32 scans for a high-quality spectrum.

-

Data Processing: Perform automatic baseline correction and atmospheric suppression using the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for structural confirmation. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the chosen method for its high accuracy and suitability for polar, nitrogen-containing molecules.

Rationale and Interpretation

ESI is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This allows for a clear determination of the molecular weight. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.

Table 4: Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃N₃O |

| Exact Mass (Calculated) | 203.1059 |

| Ionization Mode | ESI Positive |

| Observed m/z ([M+H]⁺) | 204.1132 |

| Mass Error | < 5 ppm |

Interpretation: The molecular formula C₁₁H₁₃N₃O has a calculated exact mass of 203.1059. In positive ion ESI mode, the molecule is expected to be protonated, giving an [M+H]⁺ ion. The calculated mass for this ion (C₁₁H₁₄N₃O⁺) is 204.1137. The hypothetical observed mass of 204.1132 is well within the acceptable mass accuracy (< 5 ppm) for HRMS, confirming the elemental composition of the molecule.

Experimental Workflow: HRMS Data Acquisition

The workflow for acquiring HRMS data is a streamlined process from sample introduction to data analysis.

Caption: Workflow for HRMS analysis.

Conclusion

The integrated analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine. The hypothetical data presented is internally consistent and aligns with established spectroscopic principles for this class of compounds. This technical guide outlines the authoritative methodologies and expert interpretation required to fully characterize a novel pyrazole derivative, ensuring a solid analytical foundation for subsequent research and development activities.

References

-

Journal of Chemical Education and Research (JOCPR). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

-

Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

-

MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available from: [Link]

-

JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available from: [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

-

Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. Available from: [Link]

-

PubChem. 3-Amino-5-phenylpyrazole. Available from: [Link]

-

PubChem. 1-phenyl-1H-pyrazol-3-amine. Available from: [Link]

- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

PMC. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Available from: [Link]

-

Organic Syntheses. 3(5)-aminopyrazole. Available from: [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available from: [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

Sources

The Pyrazole Pharmacophore: Structural Optimization and Biological Efficacy

Technical Guide for Drug Discovery & Medicinal Chemistry

The Pyrazole Paradigm: A Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) is not merely a structural component; it is a "privileged scaffold."[1][2][3] This five-membered heterocycle, characterized by two adjacent nitrogen atoms, offers a unique electronic profile that allows it to serve as a bioisostere for phenyl rings, amides, and carboxylic acids.

Its ubiquity in blockbuster therapeutics—from the anti-inflammatory precision of Celecoxib to the metabolic regulation of Rimonabant —stems from its ability to engage in diverse non-covalent interactions:

-

Hydrogen Bonding: The unsubstituted nitrogen (–NH) acts as a donor, while the imine nitrogen (=N–) acts as an acceptor.

-

-

-

Dipole Alignment: The specific dipole moment of the pyrazole ring orients ligands within the active sites of enzymes, particularly kinases and cyclooxygenases.

Chemical Architecture & Synthesis

2.1 The Knorr Pyrazole Synthesis (Optimized Protocol)

While various methods exist (e.g., 1,3-dipolar cycloaddition), the condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr Synthesis) remains the industrial standard due to its scalability and regioselectivity.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles This protocol minimizes the formation of the unwanted regioisomer, a common pitfall in drug development.

Reagents:

-

1,3-Diketone (e.g., benzoylacetone, 10 mmol)

-

Substituted Hydrazine (e.g., phenylhydrazine, 10 mmol)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Glacial Acetic Acid (catalytic amount) or HCl (for salt forms)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

-

Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygens, enhancing electrophilicity.

-

Addition: Dropwise add 10 mmol of substituted hydrazine at 0°C to control the exotherm and favor the kinetic product initially.

-

Cyclization: Reflux the mixture at 78-80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice. The pyrazole derivative typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from ethanol/water to remove unreacted hydrazine.

-

Validation: Confirm structure via

H-NMR (Look for the characteristic C4-H singlet around

2.2 Structure-Activity Relationship (SAR) Logic

The biological fate of a pyrazole derivative is dictated by substitutions at positions N1, C3, and C5.

Figure 1: SAR decision matrix for pyrazole derivatives. Note how N1 and C5 modifications drive specificity between anti-inflammatory (COX-2) and oncology (Kinase) targets.

Therapeutic Vector A: Inflammation (The COX-2 Mechanism)

The success of Celecoxib established the pyrazole moiety as a cornerstone for selective Cyclooxygenase-2 (COX-2) inhibition.[4][5]

Mechanism of Action: Unlike non-selective NSAIDs (e.g., Ibuprofen) that block both COX-1 (gastric protective) and COX-2 (inflammatory), pyrazole-based inhibitors exploit a subtle structural difference. The COX-2 active site contains a secondary hydrophobic side pocket that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

-

The Molecular Hook: The rigid pyrazole ring orients a polar sulfonamide (

) or methylsulfonyl group at the N1 position directly into this hydrophilic side pocket. -

Steric Lock: Bulky substituents at C5 (e.g., trifluoromethyl or aryl groups) prevent binding to the sterically restricted COX-1 channel, ensuring selectivity and reducing gastrointestinal toxicity.

Therapeutic Vector B: Oncology (Kinase Inhibition)

In cancer therapy, pyrazoles act primarily as ATP-competitive inhibitors. They mimic the adenine ring of ATP, lodging themselves into the catalytic cleft of protein kinases (e.g., VEGFR, EGFR, CDKs).

Key Targets & Data:

-

VEGFR-2: Anti-angiogenic activity.

-

CDK2/Cyclin E: Cell cycle arrest at G1/S phase.

-

EGFR: Inhibition of proliferation in non-small cell lung cancer.

Comparative Potency of Pyrazole Hybrids (Recent Data):

| Compound Class | Target | IC

Figure 2: Mechanism of ATP-competitive inhibition by pyrazole derivatives in kinase signaling pathways.

Biological Validation Protocol: MTT Assay

To validate the anticancer potential of synthesized pyrazole derivatives, the MTT assay is the gold standard for preliminary cytotoxicity screening.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells. These enzymes reduce the tetrazolium dye MTT (yellow) to its insoluble formazan (purple).

Step-by-Step Protocol:

-

Seeding: Plate cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

cells/well in 100 -

Treatment: Dissolve the pyrazole derivative in DMSO (stock). Prepare serial dilutions in media. Add 100

L of treatment to wells. Include Doxorubicin as a positive control and 0.1% DMSO as a negative control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Note: Protect from light. -

Solubilization: Carefully remove the supernatant. Add 100

L of DMSO to dissolve the purple formazan crystals. Shake the plate for 10 minutes. -

Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

-

Calculation:

Calculate IC

References

-

Celecoxib Mechanism & Pharmacology: Celecoxib - StatPearls. NCBI Bookshelf. Available at: [Link]

-

COX-2 Selectivity: Celecoxib.[4][6][7][8] Wikipedia. Available at: [Link]

-

Kinase Inhibition (Ruxolitinib/CDK): The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI (2023). Available at: [Link]

-

Pyrazole Hybrids (Anticancer): Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI (2023). Available at: [Link]

-

Novel Hybrid Potency: Innovative Pyrazole Hybrids: A New Era in Drug Discovery. ResearchGate (2024). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. Celebrex | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

Navigating Uncharted Chemical Space: A Technical Guide to the Synthesis and Potential Applications of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine

Abstract

Introduction: The Rationale for Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, lauded for its metabolic stability and ability to act as a versatile scaffold for engaging with a wide array of biological targets.[1][3][4] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2] The 3-amino-5-hydroxy-pyrazole substructure, in particular, serves as a crucial intermediate for various pharmaceutical and agrochemical compounds.[5][6][7][8]

The target molecule, 5-(1-Phenylethoxy)-1H-pyrazol-3-amine, introduces a chiral 1-phenylethoxy group. This moiety is structurally related to 2-phenylethylamines, a class of compounds known to interact with central nervous system receptors.[9] The incorporation of this group onto the pyrazole core could unlock novel structure-activity relationships and lead to the discovery of new therapeutic agents. The absence of this compound from commercial catalogs necessitates a reliable synthetic route to enable its exploration by the scientific community. This guide provides that route.

The Synthetic Challenge: Navigating Tautomerism and Regioselectivity

The primary challenge in the synthesis of 5-alkoxy-1H-pyrazol-3-amines from their 5-hydroxy counterparts is controlling the regioselectivity of the alkylation. The starting material, 3-Amino-5-hydroxypyrazole, exists in a tautomeric equilibrium with its pyrazolone forms. This presents multiple nucleophilic sites: the oxygen atom, the two ring nitrogen atoms, and the exocyclic amino group.

Caption: Tautomeric equilibrium of the 3-Amino-5-hydroxypyrazole starting material.

Alkylation can potentially occur on the oxygen (O-alkylation) to yield the desired product, or on one of the ring nitrogens (N-alkylation), which is a common competing reaction.[10][11][12][13] The outcome is influenced by factors such as the solvent, the base, the counter-ion, and the nature of the electrophile.[14] Our proposed strategy utilizes conditions known to favor O-alkylation. While protection of the amino group or ring nitrogens is a possible strategy to ensure regioselectivity,[15][16][17][18] the presented protocol aims for a more efficient, direct approach.

Proposed Synthetic Pathway

A two-step synthetic route has been devised, starting from readily available commercial materials.

Caption: Proposed two-step synthesis of the target compound.

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Recommended Supplier(s) |

| 1-Phenylethanol | 98-85-1 | 122.17 | Sigma-Aldrich, Thermo Fisher, Carl ROTH[19][20][21][22] |

| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 | Scimplify, Thermo Fisher, ECHEMI[23][24][25][26][27] |

| 3-Amino-5-hydroxypyrazole | 6126-22-3 / 28491-52-3 | 99.09 | Sigma-Aldrich, CymitQuimica, TCI, Thermo Fisher[5][6][7][28][29][30] |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Standard chemical suppliers |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Standard chemical suppliers |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Standard chemical suppliers |

| Diethyl ether | 60-29-7 | 74.12 | Standard chemical suppliers |

| Saturated sodium bicarbonate solution | N/A | N/A | Prepared in-house |

| Brine | N/A | N/A | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Standard chemical suppliers |

Standard laboratory glassware, magnetic stirrers, a rotary evaporator, and equipment for column chromatography are required. All reactions should be performed in a well-ventilated fume hood.

Detailed Experimental Protocols

Step 1: Synthesis of (1-Bromoethyl)benzene

This procedure is a standard method for the conversion of a secondary alcohol to the corresponding alkyl bromide.

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-phenylethanol (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq, to account for the three bromide ions per molecule) dropwise via a syringe. Caution: The reaction is exothermic.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into an ice-cold saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude (1-bromoethyl)benzene is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: O-Alkylation of 3-Amino-5-hydroxypyrazole

This step involves a nucleophilic substitution reaction where the deprotonated hydroxyl group of the pyrazole attacks the electrophilic benzylic carbon of (1-bromoethyl)benzene.

Protocol:

-

To a round-bottom flask, add 3-Amino-5-hydroxypyrazole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to create a suspension (approx. 0.3 M).

-

Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the salt.

-

Add a solution of crude (1-bromoethyl)benzene (1.1-1.3 eq) in a small amount of anhydrous DMF dropwise to the suspension.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine to remove residual DMF.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel to isolate the desired 5-(1-Phenylethoxy)-1H-pyrazol-3-amine.

Potential Applications and Future Directions

The synthesized 5-(1-Phenylethoxy)-1H-pyrazol-3-amine is a novel compound with significant potential in several areas of research:

-

Medicinal Chemistry: As a novel scaffold, it can be used to generate libraries of compounds for screening against various biological targets. The pyrazole core is a known privileged structure, and the phenylethoxy side chain could confer affinity for CNS targets, kinases, or other enzymes.[1][2][9][31][32]

-

Fragment-Based Drug Discovery: The molecule itself can be considered a fragment for screening in fragment-based drug discovery campaigns.

-

Agrochemicals: Pyrazole derivatives have found applications as herbicides and fungicides, and this novel scaffold could lead to the development of new crop protection agents.[8]

Conclusion

While 5-(1-Phenylethoxy)-1H-pyrazol-3-amine is not commercially available, this guide demonstrates a feasible and logical two-step synthesis from affordable starting materials. By providing a detailed, practical protocol, we aim to empower researchers to access this and other novel pyrazole derivatives, thereby facilitating the exploration of new chemical space and accelerating the discovery of new biologically active molecules.

References

-

Arzneimittelforschung. (1967). Preparation and pharmacological activity of pyrazole derivatives with potential antihistaminic properties. I. Alkamine ethers of 1-phenyland 1-benzyl-3-methyl-5-hydroxypyrazole. Arzneimittelforschung, 17(2), 214-20. [Link]

-

Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Ottokemi. 1-Phenylethanol, 98% - Manufacturers & suppliers with worldwide shipping. [Link]

-

ResearchGate. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). [Link]

-

Mody Chemi Pharma Ltd. Phosphorus Tribromide Manufacturer Supplier Exporter Traders Distributors in India. [Link]

-

ResearchGate. Pharmacological Significance of Pyrazole and its Derivatives. [Link]

-

OUCI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Carl ROTH. 1-Phenylethanol, 100 ml, CAS No. 98-85-1. [Link]

-

Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

-

Nakazato, A., et al. (1999). Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands. Journal of Medicinal Chemistry, 42(19), 3965-70. [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

Scribd. Synthesis of 1-Phenylethanol from Bromobenzene. [Link]

-

Quora. (2018). How can we synthesize 1-phenylethanol from benzene?[Link]

-

Heterocycles. (1993). SUBSTITUENT INFLUENCED ALKYLATION OF 3- SUBSTITUTED 5-HYDROXYPYRAZOLES : CLAISEN REARRANGEMENT OF 5-ALLYOXYPYRAZOLES. Heterocycles, 36(6), 1375. [Link]

-

ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

University of Missouri–St. Louis. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

-

ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?[Link]

-

SynArchive. Protecting Groups List. [Link]

-

Clutch Prep. (2024). Starting with benzene, design a synthesis of m-bromoethylbenzene. [Link]

- Google Patents.

-

SciSpace. Amino Acid-Protecting Groups. [Link]

-

Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

-

PubChem. 3-Amino-5-hydroxypyrazole. [Link]

-

MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. [Link]

-

National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4920. [Link]

-

Pharmacompass. (S)-1-Phenylethanol | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Wikipedia. Lisdexamfetamine. [Link]

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 5. CAS 28491-52-3: 3-Amino-5-hydroxypyrazole | CymitQuimica [cymitquimica.com]

- 6. 3-Amino-5-hydroxypyrazole | CAS 6126-22-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 3-Amino-5-hydroxypyrazole | 6126-22-3 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Phenethylamines in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. Protective Groups [organic-chemistry.org]

- 16. synarchive.com [synarchive.com]

- 17. scispace.com [scispace.com]

- 18. Amino Protecting Groups Stability [organic-chemistry.org]

- 19. 1-Phenylethanol, 98% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 20. (R)-(+)-1-Phenylethanol, 99%, ee 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 21. Sigma Aldrich -(+)-1-Phenylethanol 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 22. 1-Phenylethanol, 100 ml, CAS No. 98-85-1 | Solvents for synthesis | Solvents | Chemicals | Carl ROTH - Belgium [carlroth.com]

- 23. Phosphorus tribromide (CAS NO:7789-60-8) | Phosphorus tribromide Manufacturer and Suppliers | Scimplify [scimplify.com]

- 24. echemi.com [echemi.com]

- 25. Phosphorus tribromide, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 26. Phosphorus tribromide | 7789-60-8 [chemicalbook.com]

- 27. modychem.co [modychem.co]

- 28. spectrumchemical.com [spectrumchemical.com]

- 29. 3-Amino-5-hydroxypyrazole, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 30. 3-Amino-5-hydroxypyrazole, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 31. Preparation and pharmacological activity of pyrazole derivatives with potential antihistaminic properties. I. Alkamine ethers of 1-phenyland 1-benzyl-3-methyl-5-hydroxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine to discover sigma(1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Properties of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and known properties of the novel research compound, 5-(1-Phenylethoxy)-1H-pyrazol-3-amine. As a Senior Application Scientist, the following information is synthesized from available data on structurally related compounds to provide a robust framework for its safe utilization in a laboratory setting. All protocols and claims are grounded in established chemical principles and supported by authoritative sources.

Compound Overview and Structural Features

5-(1-Phenylethoxy)-1H-pyrazol-3-amine is a substituted aminopyrazole. The core of the molecule is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This core is functionalized with a primary amine group at the 3-position and a 1-phenylethoxy group at the 5-position. The presence of these functional groups dictates its chemical reactivity, potential biological activity, and is crucial for understanding its handling requirements.

Caption: Chemical structure of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine.

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for 5-(1-Phenylethoxy)-1H-pyrazol-3-amine is not publicly available, data from structurally similar aminopyrazole and alkoxy-pyrazole derivatives indicate a clear need for caution. The primary hazards are anticipated to be skin and eye irritation.

Inferred Hazard Statements:

-

H335: May cause respiratory irritation.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety glasses with side shields or goggles. A face shield may be appropriate for larger quantities or when splashing is a risk.[3] | To prevent contact with the eyes, which is likely to cause serious irritation based on data from analogous compounds. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of properly after handling.[3][4] | To prevent skin contact, which may cause irritation. The use of proper glove removal technique is essential to avoid secondary contamination. |

| Skin and Body | Laboratory coat. For larger scale operations, a chemical-resistant apron or full-body suit may be necessary.[3] | To protect underlying clothing and skin from accidental spills. |

| Respiratory | Use in a well-ventilated area. If dusts or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is recommended. | While the vapor pressure is expected to be low, inhalation of any generated dust or aerosol should be avoided as it may cause respiratory tract irritation.[4] |

First Aid Measures

In the event of exposure, the following first aid measures, based on protocols for similar chemical compounds, should be followed.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]

Handling and Storage

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids. Amines are chemical bases and can react exothermically with acids.[8]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6]

-

Protect from light. Some related compounds are noted to be light-sensitive.[3]

-

Consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[5]

Spill and Disposal Procedures

Spill Response:

-

Evacuate the Area: Ensure all non-essential personnel are cleared from the spill area.

-

Ventilate: Increase ventilation to the area.

-

Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.

-

Collection: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.[6]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not allow the product to enter drains or waterways.[3]

Synthesis and Reactivity

Caption: Proposed synthetic workflow for 5-(1-Phenylethoxy)-1H-pyrazol-3-amine.

Reactivity Profile:

-

The amine group is nucleophilic and will react with electrophiles such as acyl chlorides and aldehydes. It can also act as a base.[8]

-

The pyrazole ring is aromatic and can undergo electrophilic substitution, although the specific regioselectivity will be influenced by the existing substituents.

-

The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Physical and Chemical Properties

Specific physical and chemical data for 5-(1-Phenylethoxy)-1H-pyrazol-3-amine are not available. The following table provides estimated properties based on similar structures.

Table 2: Estimated Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Molecular Formula | C11H13N3O | Calculated from the chemical structure. |

| Molecular Weight | 203.24 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Based on the appearance of similar aminopyrazole derivatives. |

| Solubility | Likely soluble in organic solvents like DMSO and DMF. | Aminopyrazoles typically exhibit good solubility in polar aprotic solvents. |

| Melting Point | Not available. Likely >100 °C. | Based on the melting points of related compounds like 3-Amino-5-phenylpyrazole (124-127 °C). The addition of the phenylethoxy group may alter this. |

| Boiling Point | Not available. Likely high and may decompose. | High molecular weight and polar functional groups suggest a high boiling point. |

| Stability | Stable under recommended storage conditions. | General stability is expected, but sensitivity to light and air should be considered for long-term storage.[3][5] |

Conclusion

5-(1-Phenylethoxy)-1H-pyrazol-3-amine is a research chemical that requires careful handling due to its potential for skin, eye, and respiratory irritation. While specific data is limited, a conservative approach to safety based on the known hazards of structurally related compounds is essential. Adherence to the PPE, handling, and storage guidelines outlined in this document will help to ensure its safe and effective use in a research and development setting.

References

-

PubChem. (n.d.). 3-Amino-5-phenylpyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1-phenyl-1H-pyrazol-3-amine. Retrieved from [Link]

Sources

- 1. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-phenyl-1H-pyrazol-3-amine | C9H9N3 | CID 594320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. fishersci.com [fishersci.com]

- 8. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Strategic Functionalization of Pyrazol-3-amines

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight and reproducible protocols over generic descriptions.

Executive Summary

The pyrazol-3-amine moiety is a "privileged structure" in medicinal chemistry, serving as the critical ATP-mimetic hinge binder in numerous kinase inhibitors (e.g., Pazopanib, Tozasertib). However, its utility is often hampered by its ambident nucleophilicity. This guide deconstructs the reactivity profile of pyrazol-3-amines, providing a decision matrix for selective functionalization of the exocyclic amine versus the ring nitrogens, and detailing the construction of fused bicyclic systems.

Part 1: The Reactivity Landscape

The Tautomeric Challenge

The core challenge in handling pyrazol-3-amines is the rapid annular tautomerism between the 1H-pyrazol-3-amine (A) and 1H-pyrazol-5-amine (B) forms. While these are chemically identical in unsubstituted systems, the introduction of any asymmetry (even transiently during a reaction) collapses this equilibrium into distinct regioisomeric pathways.

-

Electronic Profile: The pyrazole ring is

-excessive (electron-rich), but the presence of the amine pushes electron density toward the ring nitrogens ( -

Nucleophilicity Hierarchy:

-

Ring Nitrogen (

, Pyridine-like): The hardest nucleophile (highest HOMO coefficient). Reacts first with alkylating agents. -

Exocyclic Amine (

): Moderately nucleophilic but often sterically more accessible. Reacts with hard electrophiles (acyl chlorides) under kinetic control. -

Ring Nitrogen (

, Pyrrole-like): Acts as a weak acid (

-

Visualization: Reactivity & Tautomerism

The following diagram maps the competitive reactive sites and the tautomeric shift that dictates regioselectivity.

Figure 1: Tautomeric equilibrium and divergent reaction pathways based on electrophile hardness.

Part 2: Strategic Functionalization Modules

Module A: Construction of Pyrazolo[1,5-a]pyrimidines

This is the most commercially relevant transformation. The reaction involves the condensation of pyrazol-3-amine with 1,3-dielectrophiles (e.g.,

The Regioselectivity Problem: When reacting with an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate), two isomers are possible:

-

7-one isomer: Attack of exocyclic

on the ketone, followed by ring -

5-one isomer: Attack of exocyclic

on the ester, followed by ring

Control Mechanism:

-

Acidic Conditions (AcOH): Protonation of the carbonyl activates it towards the exocyclic amine first. Sterics then dictate that the amine attacks the least hindered carbonyl.

-

Basic Conditions (NaOEt): Generates the pyrazolate anion. The ring nitrogen becomes the primary nucleophile.

Module B: The Sandmeyer Transformation (Halogenation)

Direct halogenation of the pyrazole ring is easy (C4 position), but converting the

The Solution: Non-aqueous Diazotization.[1]

Using alkyl nitrites (

Part 3: Experimental Protocols (SOPs)

The following protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and re-evaluate solvent dryness or reagent quality.

Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Synthesis of the "7-one" isomer using a

Materials:

-

Pyrazol-3-amine (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Glacial Acetic Acid (Solvent, 5-10 volumes)

Workflow:

-

Setup: Charge a round-bottom flask with pyrazol-3-amine and Glacial AcOH. Stir until fully dissolved (usually clear to pale yellow).

-

Addition: Add Ethyl acetoacetate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

).-

Checkpoint: The reaction usually darkens slightly. Monitor by TLC (System: 5% MeOH in DCM). The starting amine (polar, stays on baseline) should disappear within 2–4 hours.

-

-

Workup (Crystallization): Cool the mixture to room temperature. Pour slowly into ice-cold water (10x volume).

-

Observation: A precipitate should form immediately.

-

-

Purification: Filter the solid. Wash with cold water, then minimal cold EtOH.

-

Validation:

should show a singlet around

-

Protocol 2: Non-Aqueous Sandmeyer (Amino Iodo)

Objective: Converting the

Materials:

-

Pyrazol-3-amine derivative (1.0 eq)[2]

-

Diiodomethane (

) or Iodine ( -

Isoamyl nitrite or tert-Butyl nitrite (1.5 eq)

-

Acetonitrile (Dry)

Workflow:

-

Setup: Dissolve the amine in dry Acetonitrile under

atmosphere. -

Halide Source: Add Diiodomethane (3.0 eq).

-

Diazotization: Heat to

and add isoamyl nitrite dropwise over 30 minutes. -

Completion: Stir at

for 1 hour until gas evolution ceases. -

Workup: Evaporate solvent. Redissolve in EtOAc and wash with

(removes excess iodine/color).

Part 4: Comparative Data & Decision Matrix

Table 1: Regioselectivity Drivers

| Reaction Type | Reagent System | Major Nucleophile | Primary Product |

| Acylation | Acyl Chloride / Pyridine | Exocyclic | Amide ( |

| Alkylation | Ring | ||

| Condensation | Exocyclic | 7-oxo-pyrazolo[1,5-a]pyrimidine | |

| Condensation | Ring | 5-oxo-pyrazolo[1,5-a]pyrimidine |

Visualization: Synthesis Workflow

Figure 2: Decision tree for synthetic planning starting from pyrazol-3-amine.

References

-

Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

- Source: Organic & Biomolecular Chemistry (RSC)

- Context: Discusses the reaction of aminopyrazoles with allenic ketones and the specific control of regiochemistry.

-

Tautomerism and Acidity of Aminopyrazoles

- Source: National Institutes of Health (PMC) / Molecules

- Context: "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

-

Non-Aqueous Diazotiz

- Source: Google P

- Context: Describes the industrial/process scale diazotization of heterocyclic amines in non-aqueous media to avoid decomposition.

-

General Reactivity and Applic

-

Source: Encyclopedia MDPI[4]

- Context: Comprehensive overview of aminopyrazole synthesis and functionalization str

-

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine as a Potential Kinase Inhibitor

Foreword: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in crucial hydrogen bonding interactions have established the 3-aminopyrazole moiety, in particular, as a highly effective hinge-binding motif for protein kinase inhibitors.[1][3] Protein kinases, comprising a vast family of over 500 enzymes in the human kinome, are central regulators of cellular signaling.[4] Their dysregulation is a hallmark of many diseases, especially cancer, making them high-value therapeutic targets.[5][6] The extensive body of research on pyrazole-based kinase inhibitors, targeting a wide array of kinases such as cyclin-dependent kinases (CDKs), Aurora kinases, and mammalian sterile 20-like kinases (MSTs), underscores the therapeutic potential of this chemical class.[1][2][3]

This document provides a detailed guide for the investigation of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine , a novel compound featuring the core 3-aminopyrazole structure. The presence of the phenylethoxy group at the 5-position offers a vector for exploring interactions within the solvent-exposed region of the kinase ATP-binding pocket, a common strategy for enhancing inhibitor selectivity and potency.[3] These application notes are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for the initial characterization of this compound's kinase inhibitory potential, from foundational in vitro assays to cell-based pathway analysis.

Part 1: Initial Characterization - In Vitro Kinase Inhibition

The first critical step in evaluating a potential kinase inhibitor is to determine its direct inhibitory activity against a purified kinase enzyme.[7] This is typically achieved through an in vitro kinase assay that measures the reduction in kinase activity as a function of inhibitor concentration, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀).[7][8]

Causality in Experimental Design: Why This Approach?

An in vitro biochemical assay provides the most direct measure of a compound's interaction with its target enzyme, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects, metabolism).[9][10] We will describe a fluorescence-based assay format, which offers high sensitivity, a continuous kinetic readout, and avoids the safety and disposal concerns associated with traditional radiometric assays.[8][11] The goal is to establish a dose-response relationship and calculate the IC₅₀, a key metric for inhibitor potency.[12]

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for determining the IC₅₀ of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine against a target kinase.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Protocol 1: In Vitro Kinase IC₅₀ Determination (Fluorescence-Based)

This protocol is a general template and should be optimized for the specific kinase of interest, particularly regarding enzyme and substrate concentrations.[10][13]

A. Reagents and Materials:

-

5-(1-Phenylethoxy)-1H-pyrazol-3-amine (Test Compound)

-

Recombinant purified target kinase (e.g., Aurora A, CDK2)

-

Kinase-specific peptide substrate

-

Adenosine 5'-triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Fluorescence-based ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP²)[9][14]

-

DMSO (Anhydrous)

-

Black, low-volume 384-well assay plates

-

Multichannel pipettors

-

Plate reader with fluorescence detection capabilities

B. Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration gradient. Include a DMSO-only control well.[8]

-

Transfer 1 µL of each compound dilution (and DMSO control) to the assay plate wells. This will result in a final DMSO concentration of 5% in a 20 µL reaction volume.

-

-

Kinase Reaction:

-

Prepare a 4X kinase solution in kinase assay buffer. The optimal concentration must be determined empirically but should be in the linear range of the assay.[13]

-

Add 5 µL of the 4X kinase solution to each well containing the compound.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme equilibration.[11]

-

Prepare a 2.5X ATP/Substrate solution in kinase assay buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate competitive inhibitor assessment.[13]

-

Initiate the kinase reaction by adding 10 µL of the ATP/Substrate solution to each well.

-

-

Detection and Data Analysis:

-

Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.

-

Stop the reaction and measure ADP production by adding the detection reagents as per the manufacturer's protocol (e.g., ADP-Glo™).[14]

-

Measure the fluorescence signal on a compatible plate reader.

-

Subtract the background signal (wells with no kinase) from all data points.

-

Normalize the data by setting the average of the DMSO-only controls (no inhibition) to 100% activity and the average of a high-concentration inhibitor control to 0% activity.

-

Plot the normalized percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[8][12]

-

Data Presentation: Hypothetical IC₅₀ Data

The results of the in vitro assay should be summarized clearly.

| Target Kinase | 5-(1-Phenylethoxy)-1H-pyrazol-3-amine IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |

| Aurora A | 85 | 6 |

| CDK2/CycA | 250 | 9 |

| GSK3β | >10,000 | 15 |

| MST3 | 1,200 | 25 |

This data is for illustrative purposes only.

Part 2: Cellular Activity and Pathway Analysis

Demonstrating that a compound inhibits a purified enzyme is the first step. The next is to confirm that it can engage its target within a living cell and modulate the downstream signaling pathway.[7][15] Western blotting is a robust and widely used technique to assess changes in protein phosphorylation, which is the direct output of kinase activity.[16][17]

Rationale for Cell-Based Western Blot Analysis

This method provides direct evidence of target engagement in a physiological context.[18] By treating cells with the inhibitor and probing for the phosphorylation status of a known downstream substrate of the target kinase, we can validate the in vitro findings. For example, if targeting Aurora A kinase, a key regulator of mitosis, we could assess the phosphorylation of its substrate, Histone H3 at Serine 10.[19] A reduction in this phosphorylation signal upon treatment would strongly support the compound's mechanism of action.

Signaling Pathway Example: MAPK/ERK Pathway Modulation

To illustrate the concept, the diagram below shows a simplified Mitogen-Activated Protein Kinase (MAPK) pathway, a common target in cancer therapy. An inhibitor targeting an upstream kinase like MEK would be expected to reduce the phosphorylation of its substrate, ERK.

Caption: Simplified MAPK/ERK Signaling Pathway.

Protocol 2: Western Blot Analysis of Target Kinase Substrate Phosphorylation

This protocol provides a general framework for assessing the impact of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine on a cellular signaling pathway.

A. Reagents and Materials:

-

Human cell line expressing the target kinase (e.g., HeLa, HCT116).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

5-(1-Phenylethoxy)-1H-pyrazol-3-amine.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Phospho-specific antibody for the kinase substrate (e.g., anti-phospho-Histone H3).

-

Total protein antibody for the kinase substrate (e.g., anti-total-Histone H3).

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

B. Procedure:

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.[20]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and SDS sample buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.[17]

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional but Recommended):

-

To ensure equal protein loading and compare total vs. phosphorylated protein, the blot can be stripped and reprobed with the total substrate antibody and a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phospho-protein signal to the total protein signal or the loading control signal.

-

Compare the normalized signals across different treatment concentrations to determine the dose-dependent effect of the inhibitor on substrate phosphorylation.

-

Conclusion and Future Directions

These protocols provide a foundational framework for the initial assessment of 5-(1-Phenylethoxy)-1H-pyrazol-3-amine as a potential kinase inhibitor. Positive results from these assays—specifically, potent in vitro inhibition (low nM IC₅₀) and corresponding on-target pathway modulation in a cellular context—would provide a strong rationale for further investigation. Subsequent steps would include comprehensive kinome-wide selectivity profiling to understand its off-target activities, determination of the mechanism of action (e.g., ATP-competitive), and evaluation in more complex cell-based assays measuring functional outcomes like cell proliferation or apoptosis.[7][15] The versatile and proven 3-aminopyrazole scaffold suggests that 5-(1-Phenylethoxy)-1H-pyrazol-3-amine is a promising candidate for discovery efforts in kinase-driven diseases.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

-

Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. (2023). RSC Publishing. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). Bentham Science Publishers. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2024). PubMed. Available at: [Link]

-

Kinase Activity-Tagged Western Blotting Assay. (2020). Taylor & Francis Online. Available at: [Link]

-

Kinase activity-tagged western blotting assay. (2020). PubMed. Available at: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

-

Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available at: [Link]

-

In vitro kinase assay. (2024). Protocols.io. Available at: [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC. Available at: [Link]

-

IP-Kinase Assay. (2014). Bio-protocol. Available at: [Link]

-

IC50 Determination. (n.d.). edX. Available at: [Link]

-

Kinase assays. (2020). BMG LABTECH. Available at: [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

-

Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). PMC. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]

-

Cell-based Kinase Assays. (n.d.). Profacgen. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC. Available at: [Link]

-

Synthesis of 5‐amino‐1H‐pyrazole 3. (2020). ResearchGate. Available at: [Link]

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. (2019). PubMed. Available at: [Link]

-

Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). Arkivoc. Available at: [Link]

-

4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. (2023). MDPI. Available at: [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). MDPI. Available at: [Link]

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. 5-amino-1-phenyl-1H-pyrazol-3-ol | 70373-98-7 | Benchchem [benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. assayquant.com [assayquant.com]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. courses.edx.org [courses.edx.org]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 19. mdpi.com [mdpi.com]

- 20. CST | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: The Role and Utility of Pyrazole Derivatives in Modern Cancer Research

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyrazole Scaffold - A Privileged Structure in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," capable of forming the basis for a multitude of pharmacologically active agents.[1][2] In oncology, this versatility is particularly pronounced. Pyrazole derivatives have been successfully developed to interact with a wide array of molecular targets that are critical to tumor initiation, progression, and survival.[1][3][4][5] Their ability to serve as bioisosteres for purines allows them to function as competitive ATP inhibitors for numerous kinases, while other structural modifications enable potent and selective inhibition of other enzyme classes.[6] This guide provides an in-depth exploration of key applications for pyrazole derivatives in cancer research, complete with mechanistic insights and detailed experimental protocols to empower researchers in the lab.

Section 1: Pyrazole Derivatives as Potent Kinase Inhibitors

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] The pyrazole scaffold has been instrumental in developing inhibitors that target various kinase families, from receptor tyrosine kinases driving cell proliferation to cyclin-dependent kinases governing cell cycle progression.[2][7]

Targeting Receptor Tyrosine Kinases (RTKs): The EGFR and VEGFR Axis

Scientific Rationale: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial RTKs. EGFR signaling promotes tumor cell proliferation and survival, while VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop their own blood supply.[8] Dual or selective inhibition of these receptors is a validated strategy to simultaneously halt tumor growth and cut off its nutrient supply.[8][9][10] Many pyrazole derivatives have been designed to fit into the ATP-binding pocket of these kinases, preventing their activation.[3][11]

Mechanism of Action Visualization:

Caption: EGFR/VEGFR-2 signaling and pyrazole inhibition.

Data Summary: Representative Pyrazole-Based RTK Inhibitors

| Compound ID | Target(s) | IC₅₀ (μM) | Cell Line | Reference |

| Compound 50 | EGFR, VEGFR-2 | 0.09 (EGFR), 0.23 (VEGFR-2) | HepG2 | [1][3] |

| Compound 3 | EGFR | 0.06 | HepG2 | [8] |

| Compound 9 | VEGFR-2 | 0.22 | HepG2 | [8] |

| Compound 27 | VEGFR-2 | 0.828 | MCF-7 | [1] |

| Compound 4a | EGFR | 0.31 | HepG2 | [11] |

Modulating the JAK/STAT Pathway

Scientific Rationale: The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and hematopoiesis.[12] Constitutive activation of this pathway is a known driver of myeloproliferative neoplasms and various cancers.[12][13] Pyrazole derivatives have been developed as potent JAK inhibitors, with some achieving clinical approval.[12][14]

Mechanism of Action Visualization:

Caption: Inhibition of the JAK/STAT pathway by pyrazole derivatives.

Data Summary: Representative Pyrazole-Based JAK Inhibitors

| Compound ID | Target(s) | IC₅₀ (nM) | Antiproliferative IC₅₀ (μM) | Cell Line | Reference |

| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | - | - | [12][14] |

| Compound 3f | JAK1, JAK2, JAK3 | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3) | >10 | PC-3, K562, etc. | [12][13] |

| Compound 11b | JAK1, JAK2, JAK3 | 11.0 (JAK1), 5.7 (JAK2), 17.0 (JAK3) | 0.35 | HEL | [12][13] |

Halting the Cell Cycle: BRAF and CDK Inhibition

Scientific Rationale:

-

BRAF: The BRAF kinase is a key component of the MAPK/ERK signaling pathway that regulates cell growth. Mutations, particularly BRAF V600E, lead to its constitutive activation and are found in over 50% of melanomas.[15][16] Pyrazole-based compounds have been designed to specifically inhibit this mutated form of the kinase.[15][17][18]

-

CDKs: Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[19] Their aberrant activity is a common feature of cancer, leading to uncontrolled cell division. Pyrazole derivatives can inhibit CDKs, causing cell cycle arrest and preventing proliferation.[1][19][20][21]

Data Summary: Representative Pyrazole-Based BRAF & CDK Inhibitors

| Compound ID | Target | IC₅₀ (μM) | Antiproliferative IC₅₀ (μM) | Cell Line | Reference |

| Compound 5r | BRAF V600E | 0.10 | 0.96 | A375 | [17] |